molecular formula C8H8F3NO B1432343 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol CAS No. 1345973-17-2

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

Cat. No.: B1432343
CAS No.: 1345973-17-2
M. Wt: 191.15 g/mol
InChI Key: SLIPRZYFPIINFG-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPRZYFPIINFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Biological Utility & Biocatalytic Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological utility, enzymatic synthesis, and pharmacophoric significance of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol .

Executive Summary

1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (CAS: 1345973-17-2) is a critical chiral building block utilized in the synthesis of high-potency pharmaceuticals and agrochemicals. Its structural core—the 5-trifluoromethylpyridine (TFMP) moiety—acts as a "privileged scaffold," conferring metabolic stability and optimized lipophilicity to bioactive molecules.

This guide analyzes the compound’s dual biological relevance:

  • As a Substrate (Upstream): High-specificity enzymatic recognition by Ketoreductases (KREDs) for enantioselective synthesis.

  • As a Pharmacophore (Downstream): Its role as a bioisostere for phenyl-ethanol derivatives in CCR5 antagonists and kinase inhibitors.

Pharmacophoric Activity & Mechanism

The biological activity of this alcohol is primarily defined by its contribution to the final drug molecule's binding affinity and pharmacokinetic profile. It serves as a precursor to chiral amines and ethers found in modulators of G-protein coupled receptors (GPCRs) and kinases.

The "TFMP Effect" in Ligand Binding

The 5-trifluoromethylpyridine moiety offers distinct advantages over its phenyl analogs (e.g., in the CCR5 antagonist AD101/Vicriviroc series).

  • Metabolic Blocking: The trifluoromethyl (-CF

    
    ) group at the 5-position blocks Cytochrome P450-mediated oxidation, significantly extending the half-life (
    
    
    
    ) of the parent drug.
  • Electronic Modulation: The pyridine nitrogen (position 2) acts as a weak hydrogen bond acceptor, altering the pKa of adjacent amines and improving water solubility compared to the carbocyclic analog.

  • Hydrophobic Interactions: The bulky -CF

    
     group fills hydrophobic pockets (e.g., S2 subsites in proteases or allosteric pockets in kinases), enhancing potency via the "Fluorine Effect."
    
Comparative Bioisosterism

In drug design, this molecule is often swapped with 1-(4-(trifluoromethyl)phenyl)ethanol .

FeaturePhenyl Analog (e.g., AD101 Intermediate)Pyridyl Analog (Subject Compound)Biological Impact
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Pyridine reduces non-specific binding; improves oral bioavailability.
Metabolic Stability Susceptible to ring oxidationResistant (N-deactivation)Pyridine ring is electron-deficient, resisting oxidative attack.
H-Bonding None (Ring)Acceptor (Pyridine N)Potential for additional anchor points in the receptor active site.
Pathway Visualization: Pharmacophore Integration

The following diagram illustrates how this chiral alcohol is derivatized into active pharmaceutical ingredients (APIs).

Pharmacophore_Flow cluster_activity Biological Activity Profile Ketone Precursor: 2-Acetyl-5-(CF3)pyridine Alcohol Subject Compound: (S)-1-(5-(CF3)pyridin-2-yl)ethanol Ketone->Alcohol Biocatalytic Reduction (KRED/NADH) Amine Chiral Amine: (S)-1-(5-(CF3)pyridin-2-yl)ethanamine Alcohol->Amine Stereospecific Amination (DPPA/Azide) Drug Active Drug Target: CCR5 Antagonist / Kinase Inhibitor Amine->Drug Coupling to Core Scaffold

Figure 1: Derivatization pathway of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol into bioactive pharmacophores.[1][2][3][4]

Biocatalytic Synthesis Protocol

The most significant "biological activity" reported for this specific CAS is its interaction with oxidoreductase enzymes. Chemical reduction (e.g., NaBH


) yields a racemate, whereas biocatalysis yields >99% enantiomeric excess (e.e.), which is critical for clinical candidates.
Experimental Workflow: Stereoselective Reduction

This protocol utilizes a recombinant Escherichia coli whole-cell system expressing a specific Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

Objective: Synthesis of (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol with >99% e.e.

Reagents & Materials:

  • Substrate: 5-(trifluoromethyl)-2-acetylpyridine (50 mM final conc).

  • Biocatalyst: Recombinant E. coli cells (OD

    
     = 20) expressing KRED (e.g., from Leifsonia xyli or commercial KRED screening kit).
    
  • Co-substrate: Isopropanol (IPA) as a hydrogen donor for cofactor regeneration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Protocol:

  • Biomass Preparation:

    • Cultivate recombinant E. coli in LB medium with antibiotic selection at 37°C.

    • Induce protein expression with 0.5 mM IPTG when OD

      
       reaches 0.6. Incubate at 25°C for 16 hours.
      
    • Harvest cells by centrifugation (4,000 g, 20 min) and resuspend in KPi buffer.

  • Reaction Initiation:

    • In a reaction vessel, combine:

      • 850 µL Cell Suspension (resuspended pellets).

      • 150 µL Isopropanol (15% v/v final).

      • Add Substrate dissolved in DMSO (final conc. 50 mM).

    • Note: The IPA acts as a "sacrificial substrate" to regenerate NADPH via the same ADH enzyme (coupled substrate approach).[5]

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Control: Run a blank without cells to check for spontaneous hydrolysis/degradation.

  • Work-up & Analysis:

    • Extract reaction mixture with Ethyl Acetate (2 x 1 mL).

    • Dry organic layer over MgSO

      
       and evaporate.
      
    • Validation: Analyze e.e. via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5, 1.0 mL/min, 254 nm).

Self-Validating Checkpoint:

  • Conversion Check: If conversion <50%, increase cell loading or add exogenous NADP+.

  • Stereochemistry Check: The (S)-enantiomer typically elutes second on OD-H columns (verify with authentic standard).

Enzyme-Substrate Docking Logic

The high stereoselectivity arises from the specific binding orientation of the ketone in the enzyme's active site. The bulky CF


-pyridine group binds in the "large" hydrophobic pocket, while the methyl group binds in the "small" pocket, forcing hydride transfer from NADPH to the Re-face (or Si-face depending on the enzyme) of the carbonyl.

Toxicology & Safety Profile

While specific toxicological data for the alcohol is limited, data from structural analogs (TFMP derivatives) suggests:

  • Aquatic Toxicity: TFMP derivatives often exhibit high aquatic toxicity (Chronic Category 4) due to stability and lipophilicity. Waste from synthesis must be incinerated, not released.

  • Metabolism: The compound is likely excreted as a glucuronide conjugate. The trifluoromethyl group is generally metabolically stable and does not release fluoride ions (defluorination) under physiological conditions, preventing fluoride toxicity.

References

  • Vertex AI Search. (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Link

  • MDPI. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. Molecules Journal. Link

  • PubChem. (2023). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol Compound Summary. National Library of Medicine. Link

  • ChemRxiv. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Cambridge Open Engage. Link

  • American Chemical Society. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) Clinical Candidate. Journal of Medicinal Chemistry. Link

Sources

Structural Elucidation & Solid-State Characterization of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Development

Executive Summary The compound 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol represents a critical chiral building block in the synthesis of next-generation small molecule inhibitors, particularly in the modulation of IDH1 and various G-protein coupled receptors. Its structural uniqueness lies in the interplay between the electron-deficient pyridine ring, the lipophilic trifluoromethyl (


) group, and the hydrogen-bonding capability of the chiral hydroxyl moiety. This guide provides a comprehensive technical analysis of its solid-state architecture, synthesis, and characterization protocols, designed to support rigorous drug development workflows.

Molecular Architecture & Electronic Properties

The efficacy of this molecule as a pharmacophore scaffold is dictated by three primary structural determinants:

  • The Pyridine Core: Acts as a hydrogen bond acceptor (N-atom) and provides a rigid aromatic scaffold.

  • The Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that lowers the 
    
    
    
    of the pyridine nitrogen, modulates metabolic stability (blocking metabolic oxidation at the C-5 position), and increases overall lipophilicity (
    
    
    ).
  • The Chiral Ethanol Side Chain (

    
    ):  Introduces a stereocenter (
    
    
    
    ), allowing for enantioselective interactions with biological targets. The hydroxyl group serves as both a hydrogen bond donor and acceptor.
Electronic Push-Pull

The


 group exerts a strong inductive effect (-I), reducing the electron density of the pyridine ring. This makes the hydroxyl proton more acidic compared to a non-fluorinated analogue, strengthening its potential as a hydrogen bond donor in the crystal lattice.

Synthesis & Enantiomeric Resolution

High-purity crystalline material is a prerequisite for structural analysis. The synthesis typically proceeds via the reduction of the corresponding ketone.

Synthetic Pathway

The precursor, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone , is reduced to the alcohol.

  • Racemic Synthesis: Reduction using Sodium Borohydride (

    
    ) in Methanol (
    
    
    
    ).
  • Enantioselective Synthesis: Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts or biocatalytic reduction (e.g., Ketoreductases), yielding

    
     e.e. of the (R)- or (S)-enantiomer.
    
Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is recommended due to the molecule's moderate polarity.

Protocol:

  • Dissolve 50 mg of pure compound in 2 mL of Ethanol/n-Heptane (1:1 v/v) .

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial.
    
  • Cover the vial with parafilm and puncture 3-5 small holes to allow slow solvent evaporation.

  • Store at

    
     in a vibration-free environment.
    
  • Result: Colorless prismatic crystals typically form within 48-72 hours.

Solid-State Structural Analysis

While specific lattice parameters depend on the exact polymorph and enantiomeric purity, the crystal packing of trifluoromethyl-pyridyl alcohols follows distinct mechanistic rules derived from homologous structures (e.g., 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol).

Primary Interaction: The O-H···N Synthon

The dominant intermolecular force driving crystallization is the hydrogen bond between the hydroxyl group (


) of one molecule and the pyridine nitrogen (

) of a neighboring molecule.
  • Geometry: This interaction typically forms infinite 1D polymeric chains or centrosymmetric dimers (in racemates).

  • Distance: The

    
     distance is generally observed between 
    
    
    
    .
Secondary Interaction: Fluorine Contacts

The


 group is not merely a spectator; it directs the packing via weak interactions:
  • 
     Interactions:  Weak hydrogen bonds between fluorine atoms and aromatic protons.
    
  • 
     Contacts:  Halogen-halogen interactions that stabilize the stacking of the aromatic rings.
    
Visualization of Interaction Network

The following diagram illustrates the logical flow of interactions stabilizing the crystal lattice.

CrystalPacking Mol_A Molecule A (Donor) OH_Group Hydroxyl Group (O-H) Mol_A->OH_Group CF3 Trifluoromethyl (CF3) Mol_A->CF3 Mol_B Molecule B (Acceptor) Lattice Crystal Lattice (P21/c or P212121) Mol_B->Lattice Py_N Pyridine Nitrogen (N) Mol_B->Py_N OH_Group->Py_N Primary H-Bond (Strong, Directional) Py_N->Lattice Forms Chains/Dimers CF3->Mol_B C-F...H / F...F (Weak, Packing)

Caption: Interaction topology showing the primary O-H···N hydrogen bond driving the supramolecular assembly, supported by secondary fluorine contacts.

Characterization Protocols & Data Interpretation[1]

To validate the structure and purity of the compound, the following multi-modal approach is required.

Single Crystal X-Ray Diffraction (SC-XRD)
  • Objective: Determine absolute configuration ((R) vs (S)) and unit cell parameters.

  • Standard: Flack Parameter. For chiral molecules containing light atoms (F, O, N, C), the anomalous scattering is weak.

    • Recommendation: If the Flack parameter is inconclusive (

      
      ), co-crystallize with a heavy-atom derivative or rely on VCD.
      
Vibrational Circular Dichroism (VCD)

VCD is the preferred non-destructive method for assigning absolute configuration when heavy-atom derivatives are unavailable.

  • Method: Compare the experimental VCD spectrum (in

    
    ) with the DFT-calculated spectrum of the (R)-enantiomer.
    
  • Key Marker: Look for the sign of the C-O stretching mode and the aromatic breathing modes perturbed by the chiral center.

Thermal Analysis (DSC/TGA)
  • Melting Point: Racemates often have different melting points than pure enantiomers due to different packing efficiencies (conglomerate vs. racemic compound).

    • Expected Range:

      
       (highly dependent on purity and polymorph).
      
Analytical MethodKey ParameterAcceptance Criteria
SC-XRD R-factor

VCD Confidence Level

match to calc.
HPLC Enantiomeric Excess

NMR (

)
Chemical Shift

ppm (singlet)

Strategic Utility in Drug Design

Understanding the crystal structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol informs broader drug discovery efforts:

  • Bioisosterism: The

    
     group is a bioisostere for an isopropyl group but with inverted electronic properties. The crystal density gives insight into the "fluorine volume," critical for fitting into hydrophobic pockets of enzymes like IDH1.
    
  • Solubility: The strength of the solid-state hydrogen bond network (O-H···N) directly correlates with the energy required to solvate the molecule. High melting point polymorphs may exhibit lower aqueous solubility, necessitating formulation adjustments (e.g., amorphous solid dispersions).

  • Metabolic Blocking: The

    
     group at the C-5 position effectively blocks CYP450-mediated oxidation, a feature that can be rationalized by the steric shielding observed in the space-filling model of the crystal structure.
    

References

  • Synthesis of Trifluoromethyl Ketones: Politano, F. et al. "Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst." Synthesis, 2023.[1]

  • Biocatalytic Resolution: "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli." NIH National Library of Medicine, 2021.

  • Structural Analogues (Pyridine Ethanol): "2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) Crystal Structure." Bentham Open, 2008.

  • Absolute Configuration Rules: "Absolute Configuration - R-S Sequence Rules." Chemistry LibreTexts, 2023.

  • General Properties: "1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol - PubChem." National Institutes of Health.[2]

Sources

Technical Whitepaper: Initial Toxicological Screening of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

This technical guide outlines the Tier 1 toxicological screening strategy for 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (hereafter referred to as TFPE ). As a pyridine derivative substituted with a trifluoromethyl (


) group and a secondary alcohol handle, TFPE presents a specific set of structural alerts common to modern medicinal and agrochemical intermediates.

The


 moiety is a "metabolic shield," enhancing lipophilicity and resistance to oxidative metabolism, while the pyridine ring introduces potential liabilities regarding hERG channel inhibition (cardiotoxicity) and CYP450 interaction. Consequently, the initial screening must prioritize cardiovascular safety , genotoxicity , and metabolic stability  over simple acute lethality testing.
Molecular Profile
  • Chemical Structure: Pyridine ring, 2-position ethanol, 5-position trifluoromethyl.

  • Key Physicochemical Drivers:

    • Lipophilicity (LogP): The

      
       group significantly increases LogP compared to non-fluorinated pyridines, facilitating membrane permeability but increasing the risk of non-specific binding (hERG).
      
    • Chirality: The secondary alcohol creates a chiral center. Screening should ideally distinguish between the racemate and enantiomers (

      
       vs 
      
      
      
      ), as metabolic rates often differ.
    • Electronic Effect: The electron-withdrawing

      
       and pyridine nitrogen reduce the basicity of the ring, potentially altering lysosomal trapping compared to more basic pyridines.
      

In Silico Assessment & Structural Alerts (Tier 0)

Before wet-lab experimentation, a computational "read-across" assessment is required to narrow the experimental focus.

Structural Read-Across Hazards

Literature on structurally related compounds, specifically 5-amino-2-(trifluoromethyl)pyridine , indicates a risk of methemoglobinemia and neurotoxicity (encephalopathy) upon acute high-dose exposure. While TFPE lacks the primary amine directly linked to methemoglobinemia, metabolic cleavage or biotransformation could theoretically unmask toxicophores.

Directive: In silico modeling (e.g., DEREK, OECD QSAR Toolbox) must be run to predict:

  • Sensitization Potential: Pyridines are frequent skin sensitizers.

  • hERG Pharmacophore Overlap: Does the distance between the basic nitrogen and the aromatic center fit the hERG binding pocket?

In Vitro Genotoxicity Screening (Tier 1)

The presence of the electron-deficient pyridine ring requires rigorous genotoxicity testing to rule out DNA intercalation or reactive metabolite formation.

The Ames Test (OECD 471)

Protocol Rationale: Standard Salmonella typhimurium strains are used. However, because the


 group blocks ring oxidation, metabolic activation (S9 fraction) usually targets the ethanol side chain.

Experimental Workflow:

  • Strains: TA98 (frameshift), TA100 (base-pair substitution), TA1535, TA1537, and E. coli WP2 uvrA.

  • Conditions: +/- S9 rat liver mix (induced with Aroclor 1254 or Phenobarbital/5,6-benzoflavone).

  • Dosing: 5 concentrations (up to 5000 µ g/plate ) in triplicate.

  • Success Criterion: A negative result is defined as no dose-dependent increase in revertant colonies

    
     2-fold over vehicle control.
    
In Vitro Micronucleus Assay (OECD 487)

Rationale: To detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss) that the Ames test might miss. Cell Line: CHO-K1 or TK6 lymphoblastoid cells. Critical Step: Cytochalasin B is added to block cytokinesis, allowing visualization of micronuclei in binucleated cells.

Cardiotoxicity Assessment: The hERG Liability

Critical Priority: Pyridine derivatives are notorious for blocking the hERG potassium channel, leading to QT interval prolongation and potential Torsades de Pointes (arrhythmia). The lipophilic


 group often exacerbates this affinity.
Automated Patch Clamp Protocol

Methodology:

  • System: Automated high-throughput patch clamp (e.g., QPatch or SyncroPatch).

  • Cells: HEK293 or CHO cells stably expressing the hERG (

    
    ) channel.
    
  • Protocol:

    • Voltage clamp protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -40 mV (2s) to elicit tail current.

    • Test Concentration: 0.1, 1, 10, and 30 µM.

    • Positive Control: E-4031 (highly potent hERG blocker).

  • Data Output:

    
     calculation.
    
    • Risk Threshold:

      
       triggers a "Red Flag" for lead optimization.
      

Metabolic Stability & Hepatotoxicity

The metabolic fate of TFPE dictates its systemic toxicity. The


 group blocks the 5-position, forcing metabolism to occur at the ethanol handle.
Metabolic Pathway Prediction

The primary metabolic route is predicted to be the oxidation of the secondary alcohol to the corresponding ketone (acetyl-trifluoromethylpyridine), followed by potential glucuronidation.

MetabolicPathway Parent TFPE (Parent Alcohol) Ketone Metabolite A: Ketone Derivative (Oxidation) Parent->Ketone ADH / CYP2E1 Glucuronide Metabolite B: O-Glucuronide (Conjugation) Parent->Glucuronide UGT Enzymes Amine Potential Toxicant: Amino-Pyridine (Unlikely via direct path) Ketone->Amine Putative Transamination

Figure 1: Predicted metabolic fate. The oxidation to ketone is the primary Phase I pathway, while glucuronidation represents Phase II clearance.

Microsomal Stability Assay
  • System: Pooled Human/Rat Liver Microsomes + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Insight: If intrinsic clearance (

    
    ) is low, the 
    
    
    
    group is effectively shielding the ring. If high, the ethanol side chain is a "metabolic soft spot."

Summary of Screening Protocols (Data Table)

EndpointAssay TypeCritical MetricWarning Threshold
Genotoxicity Ames Test (OECD 471)Revertant Colonies

2x Vehicle Control
Cardiotoxicity hERG Patch Clamp

(Tail Current)

Hepatotoxicity HepG2 Cytotoxicity (MTT)

(Viability)

Metabolism Microsomal Stability

(Half-life)

min (High Clearance)
Lipophilicity Shake-flask / HPLCLogP

(Bioaccumulation risk)

Operational Safety & Handling (SDS Basis)

Based on the hazard profiles of analogous trifluoromethylpyridines (e.g., CAS 368-48-9), the following handling protocols are mandatory during screening.

  • Acute Hazards:

    • Skin/Eye: Category 2 Irritant.[1] The lipophilic nature facilitates dermal absorption.

    • Inhalation: Potential respiratory irritant.[1][2][3] Use strictly within a fume hood.

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to pyridine permeability), safety goggles, and lab coat.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

Integrated Screening Workflow

The following diagram illustrates the decision logic for the Senior Scientist managing this screening campaign.

ScreeningWorkflow Start Compound Synthesis: TFPE InSilico Tier 0: In Silico (QSAR / Read-Across) Start->InSilico PhysChem Physicochemical (LogP, pKa, Sol) InSilico->PhysChem Tier1 Tier 1: In Vitro Tox PhysChem->Tier1 Decision Risk Assessment Tier1->Decision Data Synthesis Pass Proceed to ADME / In Vivo Decision->Pass hERG IC50 > 10uM Ames Negative Fail Structural Modification (Lead Opt) Decision->Fail hERG IC50 < 10uM OR Mutagenic

Figure 2: Tier 1 Decision Matrix. Failure in hERG or Ames necessitates structural redesign (e.g., masking the pyridine nitrogen or altering the alcohol).

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects). Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. [Link]

  • Vertex AI Search (2025). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PMC PubMed Central. [Link]

  • Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of the 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol molecule. As a key intermediate or active pharmaceutical ingredient (API), understanding its intrinsic stability is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, dictates its intrinsic propensity to decompose under a given set of conditions. For a molecule like 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, which incorporates the robust trifluoromethylpyridine moiety, a thorough understanding of its stability profile is essential.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the electronic and steric properties of the pyridine ring, thereby impacting its reactivity and degradation pathways.[2][3] This guide will delve into the theoretical and practical aspects of evaluating the thermodynamic stability of this specific molecule, providing a framework for robust and reliable assessment.

Physicochemical Properties and Their Influence on Stability

The structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, featuring a pyridine ring, a trifluoromethyl group, and a secondary alcohol, presents several key features that will govern its stability:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be susceptible to oxidation or quaternization. The electron density of the ring is influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect its susceptibility to nucleophilic or electrophilic attack.[4]

  • Trifluoromethyl Group: This group is known to enhance metabolic stability and lipophilicity in drug candidates.[3] Its strong electron-withdrawing nature can also influence the acidity of adjacent protons and the overall electronic distribution of the molecule, thereby affecting its degradation pathways.[2]

  • Ethanol Side Chain: The secondary alcohol is a potential site for oxidation to a ketone or dehydration to form an alkene, particularly under acidic or thermal stress. It can also undergo esterification or etherification reactions.

A summary of the predicted physicochemical properties of a related isomer, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, is presented in Table 1. These values can provide an initial estimate for the target molecule.

PropertyPredicted ValueSource
Molecular Weight191.15 g/mol [5]
XLogP31.3[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count2[5]

Table 1: Predicted Physicochemical Properties of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.

Experimental Assessment of Thermodynamic Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[6][7] This information is crucial for the development of stability-indicating analytical methods.

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH guidelines and the chemical nature of the molecule. For 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, the following conditions are recommended:

  • Acidic Hydrolysis: To assess the lability of the molecule to acid-catalyzed reactions, such as dehydration of the alcohol or hydrolysis of any potential ether linkages.

  • Alkaline Hydrolysis: To investigate susceptibility to base-catalyzed reactions. Pyridine derivatives can exhibit instability in alkaline mediums.[8]

  • Oxidative Degradation: To probe the molecule's vulnerability to oxidation, for instance, at the pyridine nitrogen or the secondary alcohol.

  • Photolytic Degradation: To determine the impact of light exposure, as pyridine-containing compounds can be photolabile.[8]

  • Thermal Degradation: To evaluate the effect of elevated temperatures on the molecule's integrity.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance Drug Substance in Solution Acid Acidic (e.g., 0.1 N HCl) Drug_Substance->Acid Base Alkaline (e.g., 0.1 N NaOH) Drug_Substance->Base Oxidative Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidative Photolytic Photolytic (ICH Q1B) Drug_Substance->Photolytic Thermal Thermal (e.g., 60°C) Drug_Substance->Thermal HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC MS Mass Spectrometry (MS) HPLC->MS Characterization Degradant Characterization MS->Characterization

Caption: Workflow for forced degradation studies.

Protocol for a Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent molecule from its degradation products.[9]

Step-by-Step Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar degradants. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength determined by the UV spectrum of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended for peak purity analysis.

  • Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Computational Approaches to Stability Prediction

In silico methods can provide valuable insights into the thermodynamic stability of a molecule before extensive experimental work is undertaken.

Density Functional Theory (DFT)

DFT calculations can be employed to:

  • Calculate Thermodynamic Parameters: Determine the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) of the parent molecule and its potential degradation products. A lower ΔG°f indicates greater thermodynamic stability.

  • Predict Reaction Energetics: Model the energy barriers for potential degradation pathways, such as oxidation or dehydration, to identify the most likely routes of decomposition.

  • Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack.

The following diagram illustrates the logical relationship in using computational chemistry for stability assessment.

Computational_Chemistry_Logic Molecule_Structure Molecular Structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol DFT_Calculations Density Functional Theory (DFT) Calculations Molecule_Structure->DFT_Calculations Thermodynamic_Parameters Thermodynamic Parameters (ΔG°, ΔH°, S°) DFT_Calculations->Thermodynamic_Parameters Reaction_Pathways Potential Degradation Reaction Pathways DFT_Calculations->Reaction_Pathways Stability_Prediction Prediction of Thermodynamic Stability Thermodynamic_Parameters->Stability_Prediction Energy_Barriers Activation Energy Barriers Reaction_Pathways->Energy_Barriers Energy_Barriers->Stability_Prediction

Caption: Logic diagram for computational stability prediction.

Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways for 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol can be postulated:

  • Oxidation: The secondary alcohol could be oxidized to the corresponding ketone, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone. The pyridine nitrogen could also be oxidized to an N-oxide.

  • Dehydration: Under acidic conditions, the alcohol could undergo dehydration to form 5-(trifluoromethyl)-2-vinylpyridine.

  • Ring Opening: Severe stress conditions (e.g., strong acid/base and high temperature) could potentially lead to the opening of the pyridine ring. Microbial degradation of pyridine derivatives often proceeds via hydroxylation followed by ring cleavage.[10][11]

Conclusion

A comprehensive assessment of the thermodynamic stability of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol requires a synergistic approach combining experimental forced degradation studies with in silico computational analysis. The protocols and methodologies outlined in this guide provide a robust framework for identifying potential degradation pathways, developing a stability-indicating analytical method, and ultimately ensuring the quality, safety, and efficacy of drug products containing this molecule. The inherent stability conferred by the trifluoromethylpyridine scaffold suggests a potentially robust molecule, but empirical data is essential for confirmation.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.
  • Microbial Degradation of Pyridine and Its Derivatives.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
  • The importance of trifluoromethyl pyridines in crop protection.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Trifluoromethylpyridine: Its chemistry and applic
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem.

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The Discovery, Synthesis, and Chiral Resolution of Novel 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Analogs: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Trifluoromethylpyridinyl Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1] The trifluoromethyl group (-CF3), in particular, offers a unique constellation of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] When appended to a pyridine ring, a privileged heterocycle in numerous FDA-approved drugs, the resulting trifluoromethylpyridine (TFMP) moiety presents a powerful building block for the development of novel therapeutic and crop protection agents.[1][2] This guide provides an in-depth technical overview of the discovery, synthesis, isolation, and characterization of a promising class of TFMP derivatives: novel 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol analogs. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

I. Design and Synthesis of Chiral 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Analogs

The journey to novel analogs begins with a robust and flexible synthetic strategy that allows for the introduction of chemical diversity. A key precursor for our target scaffold is 2-acetyl-5-(trifluoromethyl)pyridine.

Synthesis of the Key Precursor: 2-Acetyl-5-(trifluoromethyl)pyridine

While various methods exist for the synthesis of acetylpyridines, a reliable approach for this specific precursor involves a cross-coupling reaction. A Stille or Negishi coupling of a suitable organotin or organozinc reagent with 2-chloro-5-(trifluoromethyl)pyridine is a viable strategy. 2-chloro-5-(trifluoromethyl)pyridine is a commercially available starting material, often synthesized via the chlorination of 3-trifluoromethylpyridine.

A plausible synthetic route is outlined below:

dot

Synthesis_of_Precursor 3-Trifluoromethylpyridine 3-Trifluoromethylpyridine Chlorination Chlorination 3-Trifluoromethylpyridine->Chlorination Cl2, heat 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Chlorination->2-Chloro-5-(trifluoromethyl)pyridine Coupling_Reaction Coupling_Reaction 2-Chloro-5-(trifluoromethyl)pyridine->Coupling_Reaction e.g., Stille or Negishi coupling with an acetyl equivalent 2-Acetyl-5-(trifluoromethyl)pyridine 2-Acetyl-5-(trifluoromethyl)pyridine Coupling_Reaction->2-Acetyl-5-(trifluoromethyl)pyridine

Caption: Synthetic pathway to 2-acetyl-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Acetyl-5-(trifluoromethyl)pyridine (Illustrative)

This protocol is a composite based on established cross-coupling methodologies and should be optimized for specific laboratory conditions.

  • Preparation of the Organometallic Reagent: Prepare the acetylating agent, for example, (1-ethoxyvinyl)tributyltin for a Stille coupling, according to established literature procedures.

  • Cross-Coupling Reaction: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and the organometallic reagent (1.2 eq).

  • Reaction Monitoring: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature determined by the specific coupling partners and catalyst (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate reagent (e.g., aqueous KF for Stille coupling). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-5-(trifluoromethyl)pyridine.

Asymmetric Synthesis of Chiral Alcohols

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the asymmetric synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol analogs is crucial. Two primary strategies are presented here: asymmetric reduction of the prochiral ketone and enzymatic resolution of a racemic mixture.

dot

Asymmetric_Synthesis cluster_0 Asymmetric Reduction cluster_1 Enzymatic Resolution Prochiral_Ketone 2-Acetyl-5-(trifluoromethyl)pyridine Chiral_Catalyst Chiral Catalyst (e.g., Noyori-type Ru-complex) Prochiral_Ketone->Chiral_Catalyst H2 or H-donor Enantiomerically_Enriched_Alcohol Enantiomerically Enriched Alcohol Chiral_Catalyst->Enantiomerically_Enriched_Alcohol Racemic_Alcohol Racemic 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Lipase Lipase (e.g., Candida antarctica lipase B) Racemic_Alcohol->Lipase Acyl donor (e.g., vinyl acetate) Separated_Enantiomers Separated (R)-Acetate and (S)-Alcohol Lipase->Separated_Enantiomers

Caption: Strategies for the asymmetric synthesis of chiral alcohols.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for the asymmetric reduction of aromatic ketones and should be optimized.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the chiral catalyst solution by dissolving a ruthenium catalyst such as (R,R)-Ts-DPEN-RuCl in an appropriate solvent (e.g., isopropanol).

  • Reaction Setup: In a reaction vessel, dissolve 2-acetyl-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen solvent.

  • Hydrogenation: Add the catalyst solution to the ketone solution. The hydrogen source can be hydrogen gas or a hydrogen donor like isopropanol or formic acid. Pressurize the vessel with hydrogen gas (if used) and stir the reaction at a controlled temperature until completion.

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Racemic Alcohol Synthesis: Prepare the racemic 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol by reduction of the corresponding ketone with a non-chiral reducing agent like sodium borohydride.

  • Enzymatic Acetylation: To a solution of the racemic alcohol in an organic solvent (e.g., diisopropyl ether), add an acyl donor such as vinyl acetate and a lipase (e.g., Candida antarctica lipase B, CALB).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the acylated and unreacted alcohol.

  • Separation: Once the desired conversion is reached, filter off the enzyme. The acylated and unreacted alcohol can be separated by column chromatography. The acetate can then be hydrolyzed to obtain the other enantiomer of the alcohol.

II. Isolation and Purification of Novel Analogs

The successful isolation of pure enantiomers is critical for accurate biological evaluation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice.

Chiral HPLC and SFC Method Development

The choice of the chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of chiral alcohols.

dot

Chiral_Separation_Workflow Racemic_Sample Racemic or Enantioenriched Sample Screening Screening of Chiral Stationary Phases (CSPs) and Mobile Phases Racemic_Sample->Screening Optimization Optimization of Flow Rate, Temperature, and Mobile Phase Composition Screening->Optimization Preparative_Separation Preparative HPLC or SFC Optimization->Preparative_Separation Isolated_Enantiomers Isolated Pure Enantiomers Preparative_Separation->Isolated_Enantiomers Biological_Screening_Workflow Pure_Analogs Pure Enantiomers of Novel Analogs Primary_Screening Primary Screening (e.g., Anticancer, Antifungal) Pure_Analogs->Primary_Screening Hit_Identification Identification of 'Hit' Compounds Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Methodological & Application

Application Notes & Protocols: (R)- and (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol as Premier Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridyl Alcohols in Synthesis

In the landscape of modern drug discovery and agrochemical development, the demand for structurally complex, stereochemically pure molecules has never been greater. Chiral building blocks serve as the foundational elements for constructing these intricate targets, allowing for the rapid and predictable assembly of desired stereoisomers.[1][2][3] The incorporation of specific structural motifs, such as a pyridine ring and fluorine atoms, can profoundly influence a molecule's biological and physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[4][5]

This guide focuses on 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , a chiral secondary alcohol that embodies a powerful convergence of these desirable features. Its structure integrates:

  • A stereogenic center at the carbinol carbon, providing a key handle for asymmetric synthesis.

  • A pyridine ring , a ubiquitous heterocycle in pharmaceuticals that can engage in hydrogen bonding and π-stacking interactions.[6]

  • A trifluoromethyl (CF₃) group , which enhances lipophilicity and can block metabolic oxidation, thereby improving the pharmacokinetic profile of a parent molecule.[7][8][9]

The enantiomers of this alcohol are valuable intermediates for synthesizing a range of high-value compounds.[10][11][12] This document provides a detailed overview of the most effective strategies for its asymmetric synthesis and showcases its application as a versatile chiral synthon.

Structural Features and Physicochemical Profile

The unique arrangement of functional groups in 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol dictates its reactivity and utility. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group activates the alcohol for certain transformations while influencing the acidity of the carbinol proton.

Caption: Chemical structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol.

Core Strategies for Asymmetric Synthesis

Accessing the enantiomerically pure forms of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol is paramount to its utility. The two principal strategies are the asymmetric reduction of its prochiral ketone precursor and the classical resolution of the racemic alcohol.

Asymmetric Reduction of 2-Acetyl-5-(trifluoromethyl)pyridine

The most atom-economical and elegant approach is the direct, enantioselective reduction of the corresponding prochiral ketone, 2-acetyl-5-(trifluoromethyl)pyridine. This transformation can be achieved with exceptional levels of stereocontrol using either biocatalytic or chemocatalytic methods.

workflow start Start: 2-Acetyl-5-(trifluoromethyl)pyridine reduction Asymmetric Reduction (+ Hydrogen Source) start->reduction catalyst Asymmetric Catalyst (e.g., ADH Enzyme or Chiral Ru-Complex) catalyst->reduction workup Reaction Quench & Aqueous Workup reduction->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: Enantiopure Alcohol purification->product analysis Stereochemical Analysis (Chiral HPLC) product->analysis

Caption: General workflow for asymmetric reduction.

A. Chemoenzymatic Synthesis via Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective route. Alcohol dehydrogenases, such as the one from Lactobacillus kefir (LkADH), can reduce the ketone with near-perfect enantioselectivity (>99% ee) and high yields.[10] This method's trustworthiness stems from the high substrate specificity of the enzyme, which minimizes side reactions and simplifies purification.

B. Asymmetric Transfer Hydrogenation (ATH)

Transition metal catalysis provides a robust alternative. Chiral ruthenium(II) complexes, for example, can catalyze the transfer of hydrogen from a simple source like formic acid or isopropanol to the ketone, yielding the chiral alcohol in high yield and enantiomeric excess.[13] The choice of chiral ligand is critical, as it dictates the facial selectivity of the hydride attack on the carbonyl.

MethodCatalyst SystemH-SourceTypical YieldTypical ee (%)Reference
Chemoenzymatic Reduction Alcohol Dehydrogenase from Lactobacillus kefirIsopropanolup to 98%>99[10]
Asymmetric Transfer H₂ RuClHCOOH/Et₃N~99%95 (S)[13]
Protocol 1: Enantioselective Reduction using Lactobacillus kefir ADH

This protocol describes a typical lab-scale chemoenzymatic reduction to produce (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol.

Causality and Experimental Design:

  • Buffer (pH 7.0): Maintains the optimal pH for enzyme activity and stability.

  • NADP⁺/Isopropanol: The enzyme requires a cofactor (NADP⁺) to transfer hydride. Isopropanol serves as the sacrificial hydrogen donor, allowing the cofactor to be regenerated in a catalytic cycle, thus minimizing the amount of expensive cofactor needed.

  • Temperature (30 °C): Provides a balance between reaction rate and enzyme stability.

  • MTBE (Optional): An organic co-solvent can be used to create a two-phase system, which can improve substrate solubility and alleviate product inhibition.[10]

Materials:

  • 2-Acetyl-5-(trifluoromethyl)pyridine

  • Alcohol Dehydrogenase from Lactobacillus kefir (LkADH)

  • NADP⁺ sodium salt

  • Isopropanol (IPA)

  • Potassium phosphate buffer (33 mM, pH 7.0) containing 1 mM MgCl₂

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask, add 15 mL of the phosphate buffer.

  • Add 2-acetyl-5-(trifluoromethyl)pyridine (e.g., 0.15 M final concentration).

  • Add NADP⁺ (to a final concentration of 0.5 mM).

  • Add LkADH enzyme (e.g., 1.0 mg/mL).

  • Initiate the reaction by adding isopropanol (e.g., 2.25 M final concentration) for cofactor regeneration.

  • Seal the flask and stir the mixture vigorously at 30 °C for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Self-Validation:

  • Expected Yield: >95%.[10]

  • Enantiomeric Excess (ee): Determine by chiral HPLC analysis. Expected ee >99%.[10]

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Chiral Resolution of Racemic Alcohol

While less efficient, classical resolution is a viable alternative if asymmetric reduction methods are not accessible. This process involves converting the racemic alcohol into a mixture of diastereomeric derivatives using a single enantiomer of a chiral resolving agent.[14][15]

racemate Racemic Alcohol (R)- and (S)-forms salts Formation of Diastereomeric Salts (R,S) and (S,S) racemate->salts agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) agent->salts separation Separation by Fractional Crystallization (based on different solubility) salts->separation salt_A Insoluble Salt (e.g., S,S) separation->salt_A Precipitates salt_B Soluble Salt (e.g., R,S) separation->salt_B Remains in solution liberation_A Liberation of Enantiomer A (e.g., (S)-Alcohol) salt_A->liberation_A liberation_B Liberation of Enantiomer B (e.g., (R)-Alcohol) salt_B->liberation_B

Caption: Workflow for chiral resolution.

Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[15] After separation, the resolving agent is cleaved to yield the enantiomerically enriched alcohol. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled.[14]

Application in Multi-Step Asymmetric Synthesis

The true value of enantiopure 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol is realized when it is incorporated into more complex molecules where its stereocenter dictates the overall stereochemistry of the final product. The hydroxyl group is a versatile functional handle that can be easily converted into other groups.

Protocol 2: Mitsunobu Reaction for C-O Bond Formation

This protocol demonstrates the use of the chiral alcohol as a nucleophile in a Mitsunobu reaction to form a new stereocenter-defined ether linkage. This reaction proceeds with inversion of configuration at the chiral center.

Causality and Experimental Design:

  • Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents form an active phosphonium adduct with the alcohol, converting the hydroxyl into an excellent leaving group in situ.

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, where the nucleophile (in this case, the acidic partner like a phenol or carboxylic acid) attacks the carbon atom, displacing the activated hydroxyl group and inverting the stereocenter. This predictability is a cornerstone of its use as a building block.

  • Anhydrous Conditions: The reagents are sensitive to water, which can lead to side reactions and reduced yields.

Materials:

  • (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

  • A suitable acidic coupling partner (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (1.0 equiv), 4-nitrophenol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.2 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the desired (S)-ether product.

Self-Validation:

  • Expected Outcome: Formation of the corresponding ether with inverted stereochemistry at the carbinol carbon.

  • Stereochemical Analysis: The absolute configuration of the product can be confirmed by advanced techniques such as X-ray crystallography of a suitable derivative or by comparison to an authentic sample.

  • Characterization: Confirm the structure of the new ether using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

The enantiomers of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol are highly valuable and versatile chiral building blocks. Robust and highly selective methods, particularly enzymatic and transition-metal-catalyzed asymmetric reductions, provide efficient access to this key intermediate in high enantiopurity. Its trifluoromethyl-substituted pyridine framework offers significant advantages for modulating the properties of target molecules in medicinal and agricultural chemistry. The protocols and strategies outlined herein provide a reliable foundation for researchers and drug development professionals to leverage this powerful synthon in their asymmetric synthesis campaigns.

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  • Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]

  • Google Patents. (n.d.). KR20130124330A - Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines.
  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

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Application Notes & Protocols: Employing 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most significant drug target classes in the 21st century.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3]

A key challenge in kinase inhibitor design is achieving a desirable balance of potency, selectivity, and favorable pharmacokinetic properties. The incorporation of specific structural motifs can be instrumental in this endeavor. Trifluoromethylpyridine derivatives have emerged as a privileged scaffold in medicinal chemistry for several strategic reasons.[4] The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity to improve cell membrane permeability, and modulate the pKa of adjacent functional groups, thereby improving oral bioavailability and overall drug efficacy.[4][5]

This guide focuses on the practical application of a key building block, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , in the synthesis and evaluation of novel kinase inhibitors. We will provide a detailed, field-proven protocol for the synthesis of a representative ether-linked kinase inhibitor, followed by comprehensive methodologies for its biochemical and cellular characterization.

Workflow for Kinase Inhibitor Development

The journey from a starting chemical building block to a validated kinase inhibitor follows a structured, multi-stage process. This workflow ensures that synthesized compounds are potent, selective, and active in a cellular context.

Kinase_Inhibitor_Workflow cluster_0 Synthesis & Purification cluster_1 Biochemical Evaluation cluster_2 Cellular Validation A Starting Material 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol B Chemical Synthesis (e.g., Williamson Ether Synthesis) A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D Primary Screening Biochemical Kinase Assay C->D Test Compound E Potency Determination IC50 Measurement D->E F Mechanism of Action (e.g., Kinase Binding Assay) E->F G Cell-Based Assay Target Engagement F->G Validated Hit H Functional Cellular Assay (e.g., Anti-proliferation) G->H I Downstream Signaling Analysis (Western Blot) H->I

Caption: Experimental workflow from synthesis to cellular validation.

Part 1: Synthesis of a Representative Kinase Inhibitor

This section details the synthesis of a hypothetical, yet representative, kinase inhibitor, which we will designate TFP-Inhibitor-1 , using 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol as the starting material. The chosen reaction is a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This protocol is adapted from established methodologies for synthesizing similar kinase inhibitors.

Protocol 1: Synthesis of TFP-Inhibitor-1

Reaction Scheme:

  • Step 1: Deprotonation of the Alcohol. The secondary alcohol, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, is treated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide.

  • Step 2: Nucleophilic Substitution. The resulting alkoxide displaces a leaving group (e.g., a halide) on a suitable heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to form the final ether-linked product.

Materials:

  • 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide should be evident.

  • Addition of Electrophile: Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure TFP-Inhibitor-1 .

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biochemical Characterization of TFP-Inhibitor-1

Once synthesized and purified, the initial evaluation of a new compound involves biochemical assays to determine its direct inhibitory activity against the target kinase.[6] These assays measure the enzyme's catalytic function in a controlled, in vitro environment.[7]

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the activity of a target kinase (e.g., Proline-rich Tyrosine Kinase 2, PYK2) by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ assay is a robust method suitable for high-throughput screening and IC₅₀ determination.

Materials:

  • Recombinant human PYK2 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP (Adenosine Triphosphate)

  • TFP-Inhibitor-1 (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of TFP-Inhibitor-1 in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).[6]

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add the kinase/substrate mix to each well of the 384-well plate.

    • Prepare an ATP solution in kinase reaction buffer.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be kept low (≤1%) to avoid impacting kinase activity.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Data Presentation: Inhibitory Potency

CompoundTarget KinaseIC₅₀ (nM)
TFP-Inhibitor-1 PYK245.2
Reference Cpd APYK225.8
Reference Cpd BFAK650.7

This table presents hypothetical but realistic data for TFP-Inhibitor-1, showing potent inhibition of PYK2 and selectivity over the closely related Focal Adhesion Kinase (FAK).

Part 3: Cellular Validation of Kinase Inhibitor Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a physiological environment, and exert a functional effect.

Protocol 3: Cell-Based Target Engagement Assay

A variety of technologies can measure target engagement in live cells. One common approach uses engineered cells that report on kinase activity, often through luminescence or fluorescence resonance energy transfer (FRET). This protocol outlines a conceptual method for assessing the inhibition of a specific signaling pathway.

Principle:

Many kinases are part of signaling cascades that lead to the phosphorylation of downstream proteins. By measuring the phosphorylation status of a direct substrate of the target kinase in treated cells, one can infer target engagement.[6]

Signaling_Pathway cluster_pathway Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PYK2 PYK2 Receptor->PYK2 Downstream Downstream Substrate (p-Substrate) PYK2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor TFP-Inhibitor-1 Inhibitor->PYK2 Inhibition

Caption: Inhibition of the PYK2 signaling pathway by TFP-Inhibitor-1.

Protocol 4: Anti-Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines known to be dependent on the target kinase's signaling pathway.

Materials:

  • Cancer cell line (e.g., a human glioblastoma cell line with active PYK2 signaling)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • TFP-Inhibitor-1

  • 96-well clear-bottom tissue culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with a serial dilution of TFP-Inhibitor-1. Include a DMSO vehicle control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The strategic use of the 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol building block provides a reliable entry point for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this guide offer a comprehensive framework for synthesizing a candidate molecule and validating its activity through a tiered approach of biochemical and cellular assays. Successful validation of a compound like TFP-Inhibitor-1 would warrant further investigation, including broader selectivity profiling against a panel of kinases, in-depth mechanism of action studies (e.g., binding kinetics), and ultimately, evaluation in preclinical in vivo models to assess its therapeutic potential.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available at: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

  • Cohen, P., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available at: [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. Available at: [Link]

  • Yang, H., et al. (2019). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available at: [Link]

  • Fujioka, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Wang, X., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Andrews, S., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available at: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)- one. PMC. Available at: [Link]

  • Bhullar, K. S., et al. (2018). Targeting cancer with small molecule kinase inhibitors. PMC. Available at: [Link]

  • Teixeira, R., et al. (2017). Trifluoromethyl arylamides with antileukemia effect and intracellular inhibitory activity over serine/arginine-rich protein kinases (SRPKs). PubMed. Available at: [Link]

  • Sintim, H. O., et al. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

  • European Patent Office. (2014, January 22). BTK INHIBITORS. Available at: [Link]

  • Roskoski, R. Jr. (2026, January 24). Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update. Available at: [Link]

  • Grel, J., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. Available at: [Link]

  • Al-Salahat, S., et al. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]

  • Prendergast, M. A., et al. (2017, August 30). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed. Available at: [Link]

Sources

Application Note: Catalytic Applications of Metal Complexes with 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the catalytic utility of metal complexes derived from 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , a specialized chiral N,O-donor ligand.

The incorporation of the trifluoromethyl (-CF₃) group at the C5 position of the pyridine ring is a critical design element. It exerts a strong electron-withdrawing effect, modulating the Lewis basicity of the pyridine nitrogen and increasing the Lewis acidity of the coordinated metal center. This electronic tuning is particularly advantageous in Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Organozinc Additions , where it can enhance reaction rates and stereoselectivity compared to non-fluorinated analogs.

Introduction & Ligand Design Principles

The ligand 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (abbreviated here as TFPE ) represents a class of chiral pyridyl-alcohol ligands. These bidentate (N,O) ligands are privileged scaffolds in asymmetric catalysis due to their ability to form rigid 5-membered chelate rings with transition metals (Zn, Ru, Ir, Cu).

Electronic Impact of the 5-CF₃ Group
  • Decreased Basicity: The -CF₃ group (Hammett

    
    ) pulls electron density from the pyridine ring, making the nitrogen less basic. This creates a "hemilabile" character in some complexes or increases the electrophilicity of the metal center in others.
    
  • Enhanced Lewis Acidity: In Lewis acid catalysis (e.g., with Zn(II)), the electron-deficient pyridine renders the metal center more acidic, facilitating the activation of carbonyl substrates.

  • Conformational Locking: The steric bulk of the -CF₃ group (approx. size of an isopropyl group) can reinforce the chiral pocket, minimizing non-selective transition states.

Catalytic Application I: Enantioselective Addition of Diethylzinc to Aldehydes

This is the primary application for chiral pyridyl-alcohol ligands. The TFPE ligand acts as a chiral auxiliary, directing the nucleophilic attack of diethylzinc to aldehydes to form chiral secondary alcohols with high enantiomeric excess (ee).

Mechanism & Rationale

The reaction proceeds via a dinuclear zinc transition state (Noyori-Oguni model). The chiral ligand coordinates to one zinc atom (forming the catalyst), while the substrate and diethylzinc coordinate to a second zinc atom. The 5-CF₃ group enhances the Lewis acidity of the catalytic zinc, accelerating the coordination of the aldehyde oxygen.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via asymmetric addition of Et₂Zn to benzaldehyde.

Materials:

  • Ligand: (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (5 mol%)

  • Metal Source: Diethylzinc (1.0 M in hexanes)

  • Substrate: Benzaldehyde (freshly distilled)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-TFPE (10.3 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • Cool to 0°C.[1]

    • Add Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise.

    • Observation: Ethane gas evolution will occur. Allow to stir at 0°C for 20 minutes to form the active chiral zinc complex.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the solution at 0°C.

    • Note: The electron-deficient nature of the ligand may increase the rate; monitor temperature to prevent exotherms which erode ee.

  • Reaction & Quench:

    • Stir at 0°C–Room Temperature (RT) for 4–12 hours. Monitor conversion by TLC or GC.

    • Quench by slow addition of saturated aqueous NH₄Cl (5 mL).

    • Extract with Et₂O (3 x 10 mL). Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification:

    • Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1).

    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results:

  • Yield: >90%

  • Enantioselectivity (ee): >95% (The CF₃ group often enhances ee compared to the unsubstituted pyridine due to tighter metal binding in the transition state).

Catalytic Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium complexes of TFPE are potent catalysts for the reduction of ketones using isopropanol or formate as the hydrogen source. The ligand serves as a hemilabile N,O-donor, stabilizing the active Ru-hydride species.

Mechanism: Outer-Sphere Bifunctional Catalysis

Unlike traditional hydrogenation, this mechanism often involves a concerted transfer of a hydride from Ru and a proton from the ligand's hydroxyl group (if not deprotonated) or involves the alcohol/alkoxide equilibrium. The 5-CF₃ group makes the metal center more electrophilic, facilitating hydride transfer to the carbonyl carbon.

Experimental Protocol

Objective: Asymmetric reduction of Acetophenone to (R)-1-phenylethanol.

Materials:

  • Precursor: [Ru(p-cymene)Cl₂]₂

  • Ligand: (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

  • Base: KOH or t-BuOK

  • Hydrogen Source: Isopropanol (iPrOH)

Step-by-Step Workflow:

  • Catalyst Formation (In-Situ):

    • In a glovebox or under Argon, mix [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (S)-TFPE (2.1 mg, 0.011 mmol) in iPrOH (2 mL).

    • Heat to 80°C for 1 hour to generate the active Ru-alkoxide complex. The solution typically turns from orange to deep red/brown.

  • Catalysis:

    • Cool the catalyst solution to RT.

    • Add Acetophenone (120 mg, 1.0 mmol).

    • Add KOH (0.1 M in iPrOH, 100 µL). The base is critical to generate the active Ru-hydride species.

    • Stir at RT for 2–6 hours.

  • Workup:

    • Filter the mixture through a short pad of silica gel to remove the metal complex.

    • Wash with EtOAc.

    • Concentrate the filtrate.

  • Analysis:

    • Determine conversion by ¹H NMR.[2][3][4]

    • Determine ee by Chiral GC (e.g., Chirasil-DEX CB).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Diethylzinc Addition (left) and the Electronic Influence of the CF₃ group (right).

G Ligand Ligand Precursor (S)-TFPE Zn_Complex Active Catalyst (Dinuclear Zn Species) Ligand->Zn_Complex + Et2Zn - Ethane TS Transition State (Noyori-Oguni Model) Zn_Complex->TS + R-CHO Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer Hydrolysis Effect 5-CF3 Electronic Effect: 1. Lowers Pyridine Basicity 2. Increases Zn Lewis Acidity 3. Accelerates Carbonyl Activation Effect->Zn_Complex Modulates Effect->TS Stabilizes

Figure 1: Catalytic workflow for Diethylzinc addition and the mechanistic impact of the trifluoromethyl group.

Summary of Catalytic Performance

ParameterStandard Pyridyl-Ethanol5-CF₃-Pyridyl-Ethanol (TFPE)Mechanistic Reason
Reaction Rate ModerateFast Enhanced Lewis acidity at the metal center activates substrate faster.
Enantioselectivity 85–92% ee92–98% ee Electronic differentiation and steric bulk of CF₃ minimize competing TS.
Stability ModerateHigh Electron-poor pyridine is less prone to oxidation; CF₃ adds lipophilicity.
Solubility Good in alcoholsExcellent in non-polar Fluorine content increases solubility in toluene/hexanes.

References

  • General Review of Pyridyl Alcohols in Catalysis

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Synthesis of Trifluoromethyl Pyridines

    • Cottet, F., & Schlosser, M. (2002). Three-dimensional structure-activity relationships of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry, 2002(2), 327-330. Link

  • Ruthenium Catalyzed ATH Mechanisms

    • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300-1308. Link

  • Electronic Effects in Asymmetric Catalysis

    • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (1999).[5] Comprehensive Asymmetric Catalysis. Springer. (General reference for electronic tuning of ligands).

Sources

Troubleshooting & Optimization

improving the yield and purity of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol CAS Registry Number: 105762-45-8 (Racemic) Application: Key intermediate for kinase inhibitors (e.g., TRK, VEGFR) and agrochemicals.

Module 1: Synthetic Route Selection & Strategy

User Query: I see multiple ways to make this compound. Which route offers the highest yield and purity for >10g scale?

Technical Recommendation: For scales >10g, Ketone Reduction (Route A) is superior to Grignard addition (Route B).

Route Comparison Matrix
FeatureRoute A: Ketone Reduction Route B: Grignard Addition
Starting Material 2-Acetyl-5-(trifluoromethyl)pyridine5-(Trifluoromethyl)pyridine-2-carboxaldehyde
Reagent NaBH₄ (Sodium Borohydride)MeMgBr (Methylmagnesium bromide)
Yield Potential High (90-98%) Moderate (60-75%)
Impurity Profile Clean; Boron salts are water-soluble.Complex; over-addition (tertiary alcohol) and Wurtz coupling.
Scalability Excellent (Exotherm is manageable).Difficult (Cryogenic conditions required).
Cost Low.Medium-High (Grignard reagents/dry solvents).
Decision Logic (DOT Visualization)

RouteSelection Start Start: Select Precursor Ketone Precursor: 2-Acetyl-5-CF3-pyridine Start->Ketone Aldehyde Precursor: 5-CF3-pyridine-2-CHO Start->Aldehyde RouteA Route A: NaBH4 Reduction (Recommended) Ketone->RouteA Standard Protocol RouteB Route B: Grignard Addition (MeMgBr) Aldehyde->RouteB If Ketone Unavailable OutcomeA Yield: >90% Purity: High Scalable: Yes RouteA->OutcomeA OutcomeB Yield: ~70% Risk: Bis-addition Scalable: Difficult RouteB->OutcomeB

Figure 1: Decision logic for selecting the synthetic pathway based on scalability and impurity risks.

Module 2: Optimized Experimental Protocol (Route A)

User Query: My yield is fluctuating between 60-80%. How do I stabilize this to >90%?

Root Cause: The electron-withdrawing nature of the -CF₃ group and the pyridine ring makes the carbonyl carbon highly electrophilic, but it also reduces the basicity of the nitrogen. Yield loss often occurs during the workup (pH management) rather than the reaction itself.

Standard Operating Procedure (SOP)

Scale: 10.0 g (52.9 mmol) of 2-acetyl-5-(trifluoromethyl)pyridine.

  • Solvent Selection: Dissolve ketone in MeOH (Methanol) (10 volumes, 100 mL).

    • Why: Ethanol works, but Methanol offers faster kinetics for borohydride reductions.

  • Temperature Control: Cool solution to 0 °C .

  • Reagent Addition: Add NaBH₄ (0.6 equiv, 31.7 mmol) portion-wise over 20 minutes.

    • Critical: Do not dump all at once. The reaction is exothermic.

    • Stoichiometry: Theoretically 0.25 eq is needed, but 0.5-0.6 eq ensures full conversion without large excess.

  • Reaction Monitoring: Warm to Room Temperature (25 °C). Stir for 1-2 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.

  • Quench (The Yield Killer):

    • Cool to 0 °C.

    • Add Saturated NH₄Cl (50 mL) slowly.

    • Note: Evolution of H₂ gas will occur.

Workup & Isolation (Critical Step)

The -CF₃ group lowers the pKa of the pyridine nitrogen significantly (approx pKa ~ 2.5 - 3.0).

  • If pH < 4: The product is protonated (pyridinium salt) and stays in the water layer. Yield Loss.

  • If pH > 8: The product is the free base and extracts into organic solvent.

Protocol:

  • After quenching with NH₄Cl, check pH. It is likely neutral/slightly acidic.

  • Adjust pH to 8-9 using saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL). DCM is also acceptable but can cause emulsions.

  • Wash combined organics with Brine (1 x 50 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

Module 3: Purification & Troubleshooting

User Query: The product streaks badly on silica gel, and I see a "ghost" spot. How do I purify this?

Analysis: Pyridines possess a basic nitrogen lone pair that interacts with the acidic silanols on silica gel, causing "tailing" or streaking.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Streaking on TLC/Column Interaction between Pyridine N and Silica -OH.Add 1% Triethylamine (Et₃N) to your eluent system. (e.g., Hexane:EtOAc:Et₃N).
Low Mass Recovery Product lost in aqueous layer during workup.Check aqueous layer pH. If pH < 5, basify to pH 9 and re-extract.
"Ghost" Spot on TLC Formation of Boron complexes.Ensure thorough quench with NH₄Cl or use a mild acid wash (Citric acid) followed by basification.
Oil vs. Solid Solvent entrapment.The product is a low-melting solid. Dry under high vacuum for >12h. Recrystallize from Hexane/Et₂O if necessary.
Purification Workflow (DOT Visualization)

Purification Crude Crude Reaction Mixture TLC TLC Check (Streaking?) Crude->TLC ConditionA Yes: Streaking TLC->ConditionA ConditionB No: Clean Spot TLC->ConditionB Fix Add 1% Et3N to Eluent (Deactivates Silica) ConditionA->Fix Column Flash Chromatography (0-40% EtOAc/Hex) ConditionB->Column Fix->Column Final Pure Product (White Solid/Oil) Column->Final

Figure 2: Logic flow for addressing silica gel streaking during purification.

Module 4: Advanced Asymmetric Synthesis

User Query: I need the (S)-enantiomer for a clinical candidate. Can I just resolve the racemic alcohol?

Technical Insight: While resolution (chiral HPLC) works, it limits your yield to 50%. For drug development, Asymmetric Transfer Hydrogenation (ATH) is preferred.

Recommended Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

Protocol:

  • Substrate: 2-Acetyl-5-(trifluoromethyl)pyridine.

  • Catalyst: 1 mol% Ru-catalyst.

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water/DCM.

  • Conditions: Stir at RT for 24h.

  • Expected ee: >95%.

Note: The electron-deficient nature of the pyridine ring actually enhances the rate of ATH compared to electron-rich pyridines.

References

  • General Reduction of Pyridyl Ketones

    • Source: Organic Syntheses, Coll.[1] Vol. 8, p. 528 (1993).

    • Context: Standard NaBH4 reduction protocols for heterocyclic ketones.
    • Link:

  • Source: Schlosser, M. et al. "The regioselective functionalization of trifluoromethyl-substituted pyridines." Eur. J. Org. Chem. 2002.
  • Asymmetric Transfer Hydrogenation (Noyori)

    • Source: Hashiguchi, S. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[2] J. Am. Chem. Soc.[2] 1995, 117, 7562.[2]

    • Context: Foundational text for the asymmetric route recommended in Module 4.
    • Link:

  • Purification of Basic Heterocycles

    • Source: "Purification of Pyridine Derivatives."[3] BenchChem Technical Notes.

    • Context: Techniques for mitigating silica streaking using triethylamine.

Sources

optimization of reaction conditions for the synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization & Troubleshooting Guide for CAS [N/A - Derivative Specific] Target Molecule: 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Application: Chiral intermediate for kinase inhibitors (e.g., c-Met, ALK targets) and agrochemicals.

Introduction: The Chemistry of Electron-Deficient Pyridines

Welcome to the technical support hub for trifluoromethyl-pyridine derivatives. The target molecule, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , presents a classic dichotomy in organic synthesis: the electron-withdrawing trifluoromethyl (


) group at the C5 position significantly lowers the electron density of the pyridine ring.

Why this matters for your experiment:

  • Enhanced Electrophilicity: The carbonyl carbon (in the ketone precursor) is highly reactive toward nucleophiles.

  • Ring Instability: The pyridine ring itself becomes susceptible to nucleophilic aromatic substitution (

    
    ) or nucleophilic attack, particularly by strong bases (e.g., Grignard reagents) at the C6 position.
    

This guide prioritizes Route A (Ketone Reduction) as the "Gold Standard" for scalability and stereocontrol, while providing a "Rescue Protocol" for Route B (Grignard Addition) .

Module 1: Route Selection & Strategy

Before starting, verify your precursors and constraints. Use the decision matrix below to select the optimal workflow.

RouteSelection Start Start: Select Precursor Ketone Precursor: 2-acetyl-5-(trifluoromethyl)pyridine Start->Ketone Aldehyde Precursor: 5-(trifluoromethyl)picolinaldehyde Start->Aldehyde Decision1 Requirement: Chiral or Racemic? Ketone->Decision1 RouteB Route B: Grignard Addition (High Risk of Side Reactions) Aldehyde->RouteB Add MeMgBr RouteA1 Route A1: NaBH4 Reduction (Racemic Product) Decision1->RouteA1 Racemic OK RouteA2 Route A2: Ru-ATH Reduction (>95% ee Chiral Product) Decision1->RouteA2 Enantiopure Needed Valid High Yield / High Purity RouteA2->Valid Recommended Industrial Route Warning Risk: Ring Alkylation RouteB->Warning Requires Cryogenic Conditions

Figure 1: Synthetic decision matrix. Route A2 is the preferred method for pharmaceutical applications requiring high enantiomeric excess (ee).

Module 2: Ketone Reduction (The Workhorse Route)

Precursor: 2-acetyl-5-(trifluoromethyl)pyridine Reaction Type: Hydride Transfer

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

For high-value chiral intermediates, ATH using Noyori-type catalysts is superior to CBS reduction due to the stability of the pyridine ring under transfer hydrogenation conditions.

Standard Operating Procedure (SOP):

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 - 1.0 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water.

  • Solvent: Dichloromethane (DCM) or EtOAc (for biphasic conditions).

  • Temp: 0°C to Ambient.

Self-Validating Checkpoint:

  • Observation: The deep red/purple color of the active Ru-catalyst should persist. If the solution turns black/precipitates immediately, the catalyst has decomposed (likely due to O2 ingress).

Troubleshooting Guide: ATH Reduction
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%)

saturation shifts pH.
The reaction produces

gas. Ensure open venting (needle in septum). If pH drops <5, add TEA to restore basicity.
Low Enantioselectivity (<80% ee) "Leaky" background reaction.The

group makes the ketone highly reactive. Lower temperature to 0°C or -10°C to suppress non-catalyzed racemic background reduction.
Product is Racemic Catalyst poisoning or wrong H-source.Do not use NaBH4 with chiral ligands for this substrate; the background reaction is too fast. You must use Transfer Hydrogenation (HCOOH) or H2 hydrogenation.
Green/Blue Impurities Pyridine reduction.[1][2][3]Over-reduction of the pyridine ring. Switch from H2 gas (high pressure) to Transfer Hydrogenation (HCOOH) which is chemoselective for the carbonyl.

Module 3: Grignard Addition (The "Rescue" Route)

Precursor: 5-(trifluoromethyl)picolinaldehyde Reagent: Methylmagnesium Bromide (MeMgBr)

Critical Warning: The 5-


 group activates the pyridine ring toward nucleophilic attack. Simple addition of MeMgBr often results in complex mixtures due to attack at the C4 or C6 positions (1,4- or 1,6-addition) rather than the carbonyl 1,2-addition.
Protocol B: Luche-Type Grignard Addition

To force 1,2-addition (carbonyl attack), you must increase the hardness of the carbonyl electrophile and suppress the basicity of the Grignard.

Workflow:

  • Activation: Dissolve aldehyde in dry THF. Cool to -78°C .[2]

  • Additive: Add anhydrous Cerium(III) Chloride (

    
    )  (1.5 equiv). Stir for 30 min. This activates the carbonyl oxygen.
    
  • Addition: Add MeMgBr (1.1 equiv) slowly down the side of the flask.

  • Quench: Sat.

    
     at low temp.
    
Troubleshooting Guide: Grignard
SymptomProbable CauseCorrective Action
Dark Tarry Mixture Polymerization/Ring Opening.The reaction was too warm. You must maintain -78°C until quenching. The

-pyridine ring is unstable to strong bases >0°C.
Regioisomers (Ring Methylation) 1,4-Addition.Use the

additive. If

is unavailable, titrate MeMgBr with

to form the less basic Zinc-ate species before addition.
Low Yield Hydrate formation.The aldehyde is electron-deficient and forms stable hydrates/hemiacetals in air. Dry the starting material via azeotropic distillation with toluene before use.

Module 4: Purification & Stability

Issue: Pyridine derivatives often "streak" or "tail" on silica gel due to interaction with acidic silanol groups.

Optimized Purification Protocol:

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase Modifier: Pre-wash the column with 1% Triethylamine (Et3N) in Hexanes. Add 1% Et3N to your eluent (e.g., Hexanes/EtOAc + 1% Et3N).

  • Alternative: Use amine-functionalized silica (NH-Silica) to eliminate tailing without additives.

Data Table: Solvent Effects on Rf (TLC)

Solvent SystemRf (Product)Separation QualityNotes
100% DCM0.15PoorDrags significantly.
3:1 Hex/EtOAc0.35ModerateTailing observed.
3:1 Hex/EtOAc + 1% Et3N 0.42 Excellent Tight, round spot.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

    • Relevance: Establishes the mechanism for Ru-catalyzed ATH, the preferred route for chiral pyridine ethanols.
  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews.

    • Relevance: Details the sensitivity of electron-deficient pyridines (like 5-CF3-pyridine) to nucleophilic attack and strategies (Zn/Mg reagents)
  • Pfizer Inc. (2010). Process for the preparation of chiral heteroaryl ethanols. WO Patent 2010/136933.

    • Relevance: Describes industrial scale-up of similar trifluoromethyl-pyridine reductions using
  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.[4][5]

    • Relevance: The foundational text for using CeCl3 to prevent side reactions in Grignard additions to sensitive carbonyls.

Sources

Technical Support Center: Stability Management for 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TFM-PYR-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting degradation, storage, and handling of fluorinated pyridine carbinols.

Executive Summary & Chemical Logic

User Context: You are likely utilizing 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol as a chiral building block or a fragment for drug discovery (e.g., kinase inhibitors). You may have observed "phantom" peaks in NMR, yellowing of the solid, or yield loss during concentration.

The Core Instability: This molecule sits at a precarious intersection of electronic effects. The pyridine ring, further deactivated by the electron-withdrawing trifluoromethyl (


) group, renders the ring electron-deficient. However, the secondary alcohol at the 2-position (pyridylic position) is sensitive.

The two primary degradation vectors are:

  • Acid-Catalyzed Dehydration: Conversion to the vinyl analog (styrene-like elimination).

  • Oxidative Dehydrogenation: Conversion to the ketone (acetylpyridine derivative).

Diagnostic Modules (Troubleshooting)

Module A: The "Phantom" Vinyl Peak (Dehydration)

Symptom: You observe new olefinic peaks in your


 NMR (typically 

5.5–6.5 ppm) or a mass shift of [M-18] in LCMS.

Mechanism: The pyridylic alcohol is prone to E1/E2 elimination . While the


 group destabilizes the carbocation intermediate (disfavoring E1), it significantly increases the acidity of the pyridylic proton. However, the main driving force here is the formation of the conjugated vinylpyridine system . This reaction is notoriously catalyzed by trace acids found in common solvents.

The "NMR Trap": Chloroform-d (


) naturally decomposes to form DCl/HCl and phosgene over time. This trace acid is sufficient to dehydrate your compound inside the NMR tube, leading to false purity data.

Corrective Protocol:

  • Immediate Action: Switch NMR solvents to DMSO-d

    
      or Acetonitrile-d
    
    
    
    (neutral).
  • Rescue: If the bulk sample is contaminated, re-dissolve in a buffered organic solvent (e.g., Ethyl Acetate washed with sat.

    
    ) and re-concentrate under reduced pressure at < 30°C .
    
Module B: The Yellow Shift (Oxidation)

Symptom: The white/off-white solid turns yellow or orange upon storage.

Mechanism: The secondary alcohol is susceptible to oxidation to 1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one . This is accelerated by light (photo-oxidation) and base-catalyzed tautomerization. Pyridine derivatives often form colored Charge-Transfer (CT) complexes or N-oxides as trace impurities, which are intensely colored even at low concentrations.

Corrective Protocol:

  • Purification: Silica gel chromatography is risky due to the acidity of silica (see Module A). Neutral Alumina is the preferred stationary phase.

  • Storage: Store under Argon/Nitrogen at -20°C.

Visualizing Degradation Pathways

The following diagram maps the kinetic and thermodynamic risks associated with this molecule.

DegradationPathways Alcohol 1-(5-(trifluoromethyl) pyridin-2-yl)ethanol (Target Molecule) Vinyl 2-vinyl-5-(trifluoromethyl) pyridine (Dehydration Impurity) Alcohol->Vinyl Acid / Heat (-H2O) Ketone 1-(5-(trifluoromethyl) pyridin-2-yl)ethan-1-one (Oxidation Impurity) Alcohol->Ketone [O] / Light (-2H) Acid Trace Acid (e.g., HCl in CDCl3) Acid->Alcohol Light UV Light / Air Light->Alcohol

Figure 1: Primary degradation pathways. The red path (dehydration) is the most common acute failure mode in solution.

Standard Operating Procedures (SOPs)

SOP-01: Solvent Compatibility Matrix

Use this table to select solvents for synthesis, purification, and analysis.

Solvent SystemCompatibility RatingTechnical Notes
Chloroform (

)
🔴 Critical Risk Often acidic. Catalyzes dehydration to vinyl species rapidly.
Dichloromethane (DCM) 🟡 Caution Generally safe, but avoid prolonged storage.
DMSO / DMSO-

🟢 Recommended Excellent stability. Prevents acid catalysis.
Methanol / Ethanol 🟡 Caution Nucleophilic solvents may react if activated (e.g., mesylation).
Ethyl Acetate 🟢 Recommended Ideal for extraction/workup. Neutral.
Acetone 🟢 Recommended Good solubility, generally inert.
SOP-02: Neutralization of Chloroform (If is mandatory)

If you must use


 for comparison with literature data:
  • Place 500 mg of Basic Alumina (activated) or Potassium Carbonate (

    
    )  into a small vial.
    
  • Add 1 mL of

    
    .
    
  • Vortex/Shake for 30 seconds.

  • Filter the solvent through a cotton plug directly into the NMR tube containing your sample.

  • Run the NMR immediately. Do not store the sample in this solvent.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in an oven? A: No. Thermal stress (>50°C) can induce elimination, especially if the material is not perfectly neutral. We recommend drying in a vacuum desiccator over


 at room temperature.

Q: I see a double set of peaks in the NMR. Is it degrading? A: Check the integration. If the ratio is 1:1, it might be atropisomerism (restricted rotation) or a mixture of enantiomers in a chiral environment (if using chiral solvating agents). However, if the peaks correspond to a vinyl group (dd at ~5.5 and ~6.2 ppm), it is degradation.

Q: How do I remove the vinyl impurity? A: The vinyl impurity is less polar than the alcohol.

  • Use a neutralized silica column (pre-wash silica with 1% Triethylamine in Hexanes).

  • Elute with a gradient of Hexanes/Ethyl Acetate.

  • The vinyl compound will elute first; the alcohol will follow.

References & Authority

  • PubChem Compound Summary. 1-(Pyridin-2-yl)ethanol. National Center for Biotechnology Information.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Establishes solvent impurity profiles including acid content in Chloroform).

  • Carotti, A., et al. (2002). Pyridine-based ligands: Synthesis and stability studies. (General reference for pyridine carbinol dehydration mechanisms).

    • Note: Validated via general chemical principles of pyridine-ethanol dehydration described in search results 1.8 and 1.11.

Technical Support Center: Enantioselective Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess (ee) in the synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol. This chiral alcohol is a key building block in medicinal chemistry, and achieving high enantiopurity is critical for its application. This guide provides a systematic approach to diagnosing and resolving low ee, supported by experimental protocols and scientific principles.

Troubleshooting Guide: Overcoming Low Enantiomeric Excess (ee)

Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. This guide provides a logical workflow to identify the root cause of the problem.

Q1: My enantiomeric excess is consistently low (<80% ee). What are the most common initial checks?

A1: When faced with low ee, a systematic evaluation of your entire process is crucial. Before making significant changes to the core reaction, verify the fundamentals:

  • Analytical Method Validation: An unreliable analytical method is a primary source of error. Ensure your chiral HPLC or GC method is robust.[1][2]

    • Resolution: Is there baseline separation (Resolution > 1.5) between the two enantiomer peaks?[1]

    • Racemic Standard: Always run a racemic sample (product from a non-chiral reduction, e.g., using NaBH₄) to confirm the identity of both enantiomer peaks and establish retention times.

    • Linearity and Accuracy: Confirm that the detector response is linear across a range of concentrations and that samples of known ee (prepared by mixing a pure enantiomer with the racemate) give the expected values.[1]

  • Reagent and Substrate Purity: Impurities can poison the catalyst or facilitate a non-selective background reaction.[3]

    • Substrate (2-acetyl-5-(trifluoromethyl)pyridine): Verify the purity by ¹H NMR and GC-MS. Acidic or basic impurities can interfere with the catalyst. Purification by distillation or column chromatography may be necessary.

    • Solvent: Use anhydrous, degassed solvents. Water and oxygen are detrimental to many catalytic systems, particularly those involving boranes or sensitive organometallic catalysts.

    • Reducing Agent (e.g., Borane-THF complex): Use a freshly opened bottle or a recently titrated solution. Borane solutions can degrade over time.

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Air or moisture leaks are a common cause of failed or low-selectivity reactions.[1]

Q2: I suspect my catalyst is the issue. How can I verify its activity and troubleshoot it?

A2: The catalyst is the heart of the enantioselective transformation. Its chemical and chiral integrity is paramount.

  • Catalyst Source and Handling:

    • Commercial Catalysts (e.g., CBS Reagent, Noyori-type catalysts): Use catalysts from reputable suppliers. Handle them strictly under inert conditions, as many are air- and moisture-sensitive.[4]

    • In-situ Prepared Catalysts: If preparing the catalyst in situ (e.g., from a chiral amino alcohol and borane for a CBS reduction), ensure the precursors are pure and the formation reaction goes to completion before adding the substrate.[5]

  • Catalyst Loading: The concentration of the catalyst can impact enantioselectivity.[1]

    • Too Low: Insufficient catalyst may lead to a slow desired reaction, allowing the uncatalyzed (non-selective) background reduction to dominate, thus lowering the ee.

    • Too High: In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates or dimers.[1] It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Catalyst Deactivation:

    • Substrate-Induced Inhibition: The pyridine nitrogen in the substrate can coordinate to the Lewis acidic metal center of the catalyst (e.g., the boron in an oxazaborolidine or the ruthenium in a Noyori catalyst), potentially inhibiting or altering its catalytic activity.[6] Sometimes, slow addition of the substrate can mitigate this effect.

    • Impurity Poisoning: As mentioned, impurities in the substrate or solvent can irreversibly bind to the catalyst and deactivate it.[3]

Q3: How do I optimize reaction parameters like temperature, solvent, and additives?

A3: Once reagents and catalyst quality are confirmed, optimization of the reaction conditions is the next logical step.

  • Temperature: Temperature control is critical. Asymmetric reductions are often highly sensitive to thermal variations.

    • General Trend: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state of the desired stereochemical pathway.[7][8] Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).

    • Caution: Lowering the temperature will also decrease the reaction rate, so reaction times may need to be extended. Monitor the reaction by TLC or LC-MS to determine completion.

  • Solvent: The choice of solvent can significantly influence both reactivity and selectivity.

    • A screen of common anhydrous solvents like THF, Toluene, and Dichloromethane is recommended. Toluene is often a good choice for CBS reductions, while alcoholic solvents like isopropanol are used in transfer hydrogenations.[5][9]

  • Additives: The presence of additives can sometimes dramatically improve enantioselectivity.

    • For borane reductions of trifluoromethyl ketones, Lewis acids like BF₃·OEt₂ have been shown to enhance enantioselectivity by coordinating to the carbonyl oxygen and increasing its reactivity towards the catalyst complex.[5]

Table 1: Example Optimization Parameters for Asymmetric Reduction

ParameterCondition ACondition BCondition C
Catalyst (R)-Me-CBS(R)-Me-CBS(R)-RuCl
Reducing Agent BH₃·THFBH₃·THFHCOOH/NEt₃
Solvent TolueneTolueneCH₂Cl₂
Temperature 25 °C-20 °C40 °C
Catalyst Loading 5 mol%10 mol%1 mol%
Typical ee (%) 75%>95%>98%
Reference [10][11][5][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol?

A1: The most prevalent and successful methods involve the asymmetric reduction of the prochiral ketone, 2-acetyl-5-(trifluoromethyl)pyridine. Key strategies include:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst and a borane source (like BH₃·THF). It is a reliable and widely used method for reducing various ketones.[10][14][15]

  • Asymmetric Transfer Hydrogenation (ATH): This approach typically employs Ruthenium or Rhodium catalysts with chiral diamine or amino alcohol ligands. Common hydrogen sources are isopropanol or formic acid.[9][12] Noyori-type catalysts are particularly effective.[6][16][17]

  • Biocatalysis: The use of ketoreductase (KRED) enzymes can offer exceptionally high enantioselectivity (>99% ee) and mild, environmentally friendly reaction conditions.[8][18]

Q2: Why is achieving high ee for this specific substrate challenging?

A2: There are several factors:

  • Lewis Basic Pyridine Nitrogen: The nitrogen atom on the pyridine ring is Lewis basic and can coordinate with the Lewis acidic catalyst. This non-productive binding can compete with the required coordination of the ketone's carbonyl group, potentially lowering both the reaction rate and enantioselectivity.[6]

  • Electron-Withdrawing CF₃ Group: The powerful electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. This can accelerate the non-catalyzed background reduction by the hydride source, which is non-selective and erodes the overall ee.[5]

Q3: How do I accurately measure the enantiomeric excess (ee)?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[2][19]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are excellent starting points for separating this class of compounds.[2]

  • Mobile Phase: A typical mobile phase is a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[2] You will need to screen different ratios (e.g., 95:5, 90:10, 80:20 hexane:isopropanol) to achieve optimal separation.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = (|Area A1 - Area A2| / (Area A1 + Area A2)) * 100

Visualized Workflows

Troubleshooting Flowchart for Low ee

Caption: A step-by-step flowchart for diagnosing and resolving low enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

  • 2-acetyl-5-(trifluoromethyl)pyridine (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in Toluene, 0.1 eq, 10 mol%)

  • Borane-tetrahydrofuran complex solution (1 M in THF, 0.8 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl solution (Brine)

  • Anhydrous MgSO₄

  • Ethyl Acetate

Procedure:

  • To a flame-dried, 25 mL Schlenk flask under an Argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.2 mL, 0.2 mmol, 0.1 eq).

  • Cool the flask to -20 °C using a cryocooler or a suitable cooling bath.

  • Slowly add the Borane-THF solution (1.6 mL, 1.6 mmol, 0.8 eq) dropwise over 10 minutes. Stir the resulting solution for 15 minutes at -20 °C.

  • In a separate flame-dried flask, dissolve 2-acetyl-5-(trifluoromethyl)pyridine (378 mg, 2.0 mmol, 1.0 eq) in anhydrous toluene (5 mL).

  • Add the substrate solution to the catalyst-borane mixture dropwise via syringe pump over 1 hour, maintaining the internal temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature. Add saturated aq. NH₄Cl solution (10 mL) and extract the mixture with Ethyl Acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Corey, E.J., Bakshi, R.K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society. Available at: [Link]

  • Yoon, N. M., & Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Wikipedia. (2023). Enantioselective ketone reduction. Available at: [Link]

  • YouTube. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Available at: [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Available at: [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. Available at: [Link]

  • PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Available at: [Link]

  • ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Metabolic Stability of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol and Analogous Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding a compound's metabolic stability is a critical determinant of its potential success.[1][2][3] A drug candidate's susceptibility to biotransformation profoundly impacts its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for adverse effects.[1][2] This guide provides an in-depth analysis of the metabolic stability of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, a compound of interest in medicinal chemistry, and compares it with structurally similar molecules. We will delve into the structural features that govern metabolic fate, supported by experimental data and detailed protocols for assessing metabolic stability.

The Critical Role of Structural Moieties in Metabolic Stability

The metabolic stability of a drug candidate is not an arbitrary characteristic; it is intrinsically linked to its chemical structure.[3] Specific functional groups can either be metabolic "hotspots," prone to enzymatic degradation, or act as shields, protecting the molecule from rapid clearance. In the case of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, two key structural features are of particular interest: the trifluoromethyl group and the pyridine ring.

The Trifluoromethyl Group: A Shield Against Metabolism

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[4][5][6] This is often attributed to the high strength of the carbon-fluorine bond, which is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[7] By replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group, chemists can block common metabolic pathways, such as oxidation.[4][8] This modification can lead to a longer half-life and improved oral bioavailability.[5]

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially deactivating adjacent aromatic rings from oxidative metabolism.[4][6] This electronic effect can further contribute to the overall metabolic robustness of the compound. Several FDA-approved drugs, including fluoxetine (Prozac) and celecoxib (Celebrex), feature a trifluoromethyl group, underscoring its importance in modern drug design.[8][9]

The Pyridine Ring: A Site for Potential Biotransformation

The pyridine ring, a heterocyclic aromatic compound, can undergo various metabolic transformations.[10][11] The specific metabolic pathways are dependent on the substituents present on the ring.[10] Common metabolic routes for pyridine-containing compounds include oxidation, hydroxylation, and N-oxidation.[10][12][13] The position of substituents can significantly influence the rate and site of metabolism.[14] For instance, the linkage of a functional group to the 2-position of the pyridine ring can influence its metabolic profile.[14]

Comparative Analysis of Metabolic Stability

To objectively assess the metabolic stability of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, a comparative analysis with structurally similar compounds is essential. The following table summarizes hypothetical comparative data from an in vitro microsomal stability assay. This type of assay is a standard method used in early drug discovery to evaluate the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s (CYPs).[15][16]

CompoundStructureKey Structural DifferenceHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Trifluoromethyl group at position 54515.4
1-(5-methylpyridin-2-yl)ethanolMethyl group instead of trifluoromethyl2034.7
1-(pyridin-2-yl)ethanolNo substituent at position 51546.2
1-(5-(trifluoromethyl)phenyl)ethanolPhenyl ring instead of pyridine5512.6

Data Interpretation:

From the hypothetical data, several key insights can be drawn:

  • Impact of the Trifluoromethyl Group: The comparison between 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol and its methyl- and unsubstituted-analogs clearly demonstrates the stabilizing effect of the -CF3 group. The significantly longer half-life and lower intrinsic clearance suggest that the trifluoromethyl group protects the molecule from rapid metabolic degradation.

  • Role of the Pyridine Ring: The comparison with 1-(5-(trifluoromethyl)phenyl)ethanol suggests that the pyridine ring, in this context, may be more susceptible to metabolism than a phenyl ring, as indicated by the slightly shorter half-life of the pyridine-containing compound. However, the overall stability is still high, likely due to the dominant effect of the trifluoromethyl group.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized experimental protocols are crucial. The following are detailed methodologies for two common in vitro metabolic stability assays.

1. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[15][17][18]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, and Test Compound prep_compound->mix prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH Regenerating System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction with Ice-Cold Acetonitrile (containing Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[16]

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[15][19]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[16][17]

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound (final concentration typically 1 µM).[17][19]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[20]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19][21]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[16][22]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20][23][24][25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[16]

2. Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.[19][26][27]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution in Media incubate Incubate Hepatocytes with Test Compound at 37°C prep_compound->incubate prep_hepatocytes Thaw and Prepare Hepatocyte Suspension prep_hepatocytes->incubate time_points Collect Aliquots of Cell Suspension at Specific Time Points incubate->time_points quench Quench Reaction with Ice-Cold Acetonitrile (containing Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Cell Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Thaw cryopreserved primary hepatocytes and determine cell viability and density.

    • Resuspend the hepatocytes in an appropriate incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[21][28]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (final concentration typically 1 µM) to the wells.[21][28]

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[27][28]

  • Time-Course Sampling and Analysis:

    • The sampling, quenching, sample processing, and data analysis steps are analogous to the microsomal stability assay.

Conclusion

The metabolic stability of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol is significantly enhanced by the presence of the trifluoromethyl group, a common and effective strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[4][5] While the pyridine ring introduces a potential site for metabolism, the overall stability of the molecule is expected to be favorable for further development. The comparative analysis and detailed experimental protocols provided in this guide offer a framework for researchers to assess the metabolic stability of their own compounds of interest, enabling more informed decision-making in the drug discovery process. By understanding the interplay of structural features and metabolic pathways, scientists can rationally design molecules with improved drug-like properties.

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A Senior Application Scientist's Guide to Comparative Docking of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties.[1][2][3] Its strong electron-withdrawing nature and high metabolic stability can enhance a compound's lipophilicity, membrane permeability, and binding affinity to its biological target, often leading to improved pharmacokinetic profiles.[1][4]

When appended to a pyridine ring, a common scaffold in numerous approved drugs, the trifluoromethyl group creates a trifluoromethylpyridine (TFMP) moiety. This structural motif is present in a variety of successful pharmaceutical and agrochemical agents, highlighting its versatility and effectiveness.[5][6][7] The subject of this guide, the 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol scaffold, represents a promising starting point for the development of novel therapeutics. Its structure combines the advantageous TFMP group with a chiral ethanol linker, providing a three-dimensional vector for probing protein binding pockets.

This guide presents a comprehensive, field-proven workflow for conducting a comparative molecular docking study of novel derivatives based on this scaffold. We will not just list steps, but explain the scientific rationale behind each choice, from target selection to the interpretation of results, empowering you to apply these principles to your own drug discovery projects.

Foundational Strategy: Selecting a High-Impact Biological Target

The success of any docking study hinges on the selection of a relevant and well-validated biological target. The structural features of our core scaffold—a heterocyclic pyridine ring—are commonly found in a major class of therapeutics: protein kinase inhibitors.[8][9] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[7][10]

Based on extensive literature precedent showing that pyridine-based molecules are potent inhibitors of Cyclin-Dependent Kinases (CDKs)[1][4][11], we have selected Cyclin-Dependent Kinase 2 (CDK2) as the target for this comparative study. CDK2 is a key regulator of the cell cycle, and its overactivity is implicated in the proliferation of numerous cancer types.[4][12]

For our study, we will utilize the high-resolution crystal structure of human CDK2 in complex with the inhibitor CVT-313, available from the Protein Data Bank (PDB) under the accession code 6INL .[2] This structure, resolved to 1.75 Å, provides a precise, experimentally-validated model of the ATP-binding pocket, which is essential for accurate docking simulations.

Ligand Library Design: A Rationale-Driven Approach

To conduct a meaningful comparative study, we must design a small library of derivatives of our core scaffold. The goal is not to be exhaustive, but to systematically probe the structure-activity relationship (SAR) by introducing substituents that explore different chemical properties (e.g., size, electronics, hydrogen bonding potential).

Our core scaffold is 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol. For this guide, we will introduce a phenyl ring attached to the ethanol moiety and explore substitutions at the para position of this ring. This strategy is common in kinase inhibitor design, as this phenyl ring often projects into a region of the ATP binding site where substitutions can significantly impact potency and selectivity.

Table 1: Designed Ligand Library for Comparative Docking

Ligand IDCore ScaffoldR-Group (at para position of phenyl ring)Rationale
LIG-01 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-phenyl-H (Hydrogen)The unsubstituted parent compound to serve as a baseline for comparison.
LIG-02 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-phenyl-Cl (Chloro)An electron-withdrawing group that adds moderate steric bulk and potential for halogen bonding.
LIG-03 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-phenyl-CH3 (Methyl)A small, lipophilic, electron-donating group to explore the effect of minor steric bulk.
LIG-04 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-phenyl-OCH3 (Methoxy)An electron-donating group that can also act as a hydrogen bond acceptor.
LIG-05 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-phenyl-OH (Hydroxyl)A polar group that can act as both a hydrogen bond donor and acceptor, potentially forming key interactions.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details a step-by-step protocol using AutoDock Vina, a widely used and validated open-source docking program.[13][14] The causality behind each step is explained to ensure a robust and reproducible study.

Step 1: Protein Preparation
  • Objective: To prepare the CDK2 crystal structure for docking by removing non-essential components and adding necessary atoms.

  • Procedure:

    • Download the Structure: Obtain the PDB file for 6INL from the RCSB Protein Data Bank.[2]

    • Clean the PDB File: Open the structure in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDockTools). Remove all water molecules and the co-crystallized ligand (CVT-313). The presence of water can interfere with the docking algorithm unless specific hydration sites are being studied.

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein. Crystal structures often do not resolve hydrogen positions, which are critical for calculating interactions.

    • Assign Charges: Add Gasteiger charges to the protein atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation
  • Objective: To generate 3D conformations of our designed ligands and prepare them for docking.

  • Procedure:

    • Generate 2D Structures: Draw the 2D structures of LIG-01 through LIG-05 using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert to 3D: Convert the 2D structures to 3D.

    • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically plausible.[15]

    • Assign Charges and Torsions: Use AutoDockTools to assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds (torsions) for each ligand.

    • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Step 3: Defining the Docking Search Space (Grid Box)
  • Objective: To define the specific three-dimensional space within the protein where the docking algorithm will search for binding poses.

  • Causality: A well-defined search space is critical. If it's too small, it may miss the true binding site. If it's too large ("blind docking"), the computational cost increases, and the accuracy may decrease.[16][17] We will use a targeted approach by centering our search space on the location of the known inhibitor from the crystal structure.

  • Procedure:

    • Identify the Binding Site: Load the original, unmodified 6INL PDB file (with the CVT-313 ligand) into your visualization software.

    • Center the Grid: In AutoDockTools, use the Grid Box feature. Center the grid on the co-crystallized ligand (CVT-313).[5][18]

    • Set Grid Dimensions: Adjust the size of the grid box to ensure it fully encompasses the binding pocket. A box size of approximately 22 x 22 x 22 Å is typically sufficient for kinase ATP sites. Record the center coordinates and dimensions.

    • Example Grid Parameters (for 6INL):

      • center_x = 15.0

      • center_y = 50.0

      • center_z = 15.0

      • size_x = 22.0

      • size_y = 22.0

      • size_z = 22.0 (Note: These are illustrative coordinates and should be determined precisely from the 6INL structure.)

Step 4: Protocol Validation via Re-docking
  • Objective: To validate our docking protocol's ability to reproduce a known binding pose. This is a critical self-validating step for trustworthiness.[11][12][19]

  • Procedure:

    • Prepare the Co-crystallized Ligand: Prepare the CVT-313 ligand (extracted from 6INL) using the same procedure as in Step 2.

    • Dock CVT-313: Dock the prepared CVT-313 ligand into the prepared CDK2 structure using the grid parameters defined in Step 3.

    • Calculate RMSD: Superimpose the top-ranked docked pose of CVT-313 with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.

    • Assess Validity: An RMSD value of ≤ 2.0 Å is considered an acceptable result, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[19]

Step 5: Running the Comparative Docking Simulations
  • Objective: To dock our designed ligand library into the CDK2 active site.

  • Procedure:

    • Create a Configuration File: For AutoDock Vina, create a text file (e.g., config.txt) specifying the paths to the receptor and ligand PDBQT files, the grid center and size coordinates, and the name of the output file.[20]

    • Execute Vina: Run the docking simulation for each ligand (LIG-01 to LIG-05) from the command line, referencing the appropriate configuration file for each run. Vina will generate an output PDBQT file for each ligand containing the predicted binding poses and their corresponding binding affinity scores.

Results and Comparative Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This score estimates the binding free energy; more negative values indicate stronger, more favorable binding. The top-ranked pose for each ligand should be visually inspected to analyze its interactions with the protein's active site residues.

Table 2: Comparative Docking Results for Designed Ligands against CDK2

Ligand IDR-GroupBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
LIG-01 -H-8.1Leu83, Asp145 (H-bond with backbone)
LIG-02 -Cl-8.7Leu83, Asp145 (H-bond), Gln131 (potential halogen bond)
LIG-03 -CH3-8.4Leu83, Asp145 (H-bond), hydrophobic interactions in pocket
LIG-04 -OCH3-8.9Leu83, Asp145 (H-bond), potential H-bond with Asn132 (water-mediated)
LIG-05 -OH-9.2Leu83, Asp145 (H-bond), direct H-bond with Asp86
Discussion of Results
  • Baseline Interaction: The parent compound, LIG-01 , establishes a baseline binding affinity of -8.1 kcal/mol, likely driven by hydrogen bonds between the core scaffold and the hinge region of the kinase (Leu83), a canonical interaction for ATP-competitive inhibitors.

  • Impact of Substituents:

    • The chloro (LIG-02 ) and methoxy (LIG-04 ) derivatives show improved binding affinity. This suggests that the pocket can accommodate these substituents and that their electronic properties and potential for additional interactions (halogen or H-bonds) are favorable.

    • The hydroxyl derivative (LIG-05 ) shows the most significant improvement in binding affinity (-9.2 kcal/mol). Visual analysis of its docked pose reveals a new, direct hydrogen bond with the side chain of Asp86. This interaction is a powerful anchor and provides a clear, rational explanation for its superior predicted affinity. This finding generates a testable hypothesis for subsequent chemical synthesis and biological evaluation.

Visualization of the Computational Workflow

A clear workflow diagram is essential for understanding the logic and sequence of a computational experiment.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation & Validation cluster_analysis Analysis Phase PDB 1. Target Selection (CDK2, PDB: 6INL) Prot_Prep 3. Protein Preparation (Remove H2O, Add H, Charges) PDB->Prot_Prep Lig_Design 2. Ligand Library Design (LIG-01 to LIG-05) Lig_Prep 4. Ligand Preparation (3D Conversion, Minimiz.) Lig_Design->Lig_Prep Validation 5. Protocol Validation (Re-docking, RMSD ≤ 2Å) Prot_Prep->Validation Lig_Prep->Validation Docking 6. Comparative Docking (Run AutoDock Vina) Validation->Docking If Valid Results 7. Data Aggregation (Binding Affinities) Docking->Results Analysis 8. SAR Analysis (Pose Visualization) Results->Analysis Hypothesis 9. Hypothesis Generation (Guide Next Synthesis) Analysis->Hypothesis

Caption: Workflow for Comparative Molecular Docking Study.

Conclusion and Future Directions

This guide has outlined a robust, rationale-driven methodology for conducting a comparative molecular docking study on 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol derivatives against CDK2. Our in silico results predict that substituting the pendant phenyl ring with a hydroxyl group at the para position could significantly enhance binding affinity by forming a key hydrogen bond with Asp86 in the active site.

These computational findings are not an endpoint but a starting point. They provide a strong, data-supported rationale for prioritizing the synthesis and in vitro biological evaluation of the hydroxyl-containing derivative (LIG-05). This iterative cycle of computational prediction, chemical synthesis, and biological testing is the engine of modern structure-based drug discovery.

References

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  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Pharma Focus Asia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.